2-(4-Fluorophenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole
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Overview
Description
The compound “2-(4-Fluorophenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a methyl group, a thiazole ring, and a pyridazine ring1. However, specific details about its use or function are not readily available.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I have access to.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The molecular formula of this compound is C17H17N3S2 and the molecular weight is 327.461. However, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
- A study by (Khalifa & Abdelbaky, 2008) described the synthesis of new imidazolyl acetic acid derivatives, including a compound with a similar structure to the chemical . These compounds showed significant anti-inflammatory activity and analgesic effects in animal models.
Antitumor Properties
- Research by (Hutchinson et al., 2001) highlighted the synthesis and in vitro biological properties of fluorinated benzothiazoles. These compounds demonstrated potent cytotoxicity in various human cancer cell lines, suggesting potential antitumor applications.
Pharmacological Evaluation for Anti-inflammatory and Antinociceptive Activity
- A study conducted by (Alam et al., 2010) synthesized and evaluated thiazolo pyrimidine derivatives for anti-inflammatory and antinociceptive activities. These compounds showed significant activity in relevant assays, indicating their potential for treating pain and inflammation.
Preclinical Evaluation of Antitumor Activity
- (Bradshaw et al., 2002) discussed the preclinical evaluation of amino acid prodrugs of novel antitumor benzothiazoles. These compounds showed promising antitumor properties in vitro and in vivo, demonstrating their potential as cancer therapeutic agents.
Anti-Lung Cancer Activity
- A study by (Hammam et al., 2005) described the synthesis of novel fluoro-substituted benzo[b]pyran compounds with significant anti-lung cancer activity. These compounds were effective against human cancer cell lines at low concentrations.
Spectroscopic and Crystal Structure Analysis
- Research by (Banu et al., 2013) focused on the synthesis and analysis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including structural determination through spectroscopic methods and X-ray crystallography. This study provides insights into the molecular structure of similar thiazole compounds.
Safety And Hazards
I couldn’t find any specific information on the safety and hazards associated with this compound.
Future Directions
Unfortunately, I couldn’t find any information on the future directions or potential applications of this compound.
properties
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-5-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3S2/c1-14-5-3-4-6-17(14)13-27-20-12-11-19(25-26-20)21-15(2)24-22(28-21)16-7-9-18(23)10-8-16/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNGSSVSACMHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole |
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